Lipophilicity (XLogP3) Advantage Over the Des-Chloro Analog
The 4-chloro substituent significantly elevates lipophilicity relative to the des-chloro analog (CID 64473412). The target compound exhibits a computed XLogP3 of 3.0, compared with 2.4 for the non-chlorinated comparator—a difference of +0.6 log units [1][2]. In drug discovery, this magnitude of logP increase is associated with enhanced passive membrane permeability, which can be critical for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(Cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (des-Cl analog): XLogP3 = 2.4 |
| Quantified Difference | Δ XLogP3 = +0.6 log units (26% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); both compounds share identical TPSA (53.3 Ų), isolating the lipophilicity effect to the chlorine atom. |
Why This Matters
For intracellular or Gram-negative bacterial targets, the higher logP of the 4-chloro compound improves the likelihood of membrane crossing, making it the preferred choice when permeability is a key screening criterion.
- [1] PubChem Compound Summary CID 64472761: 4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1494631-95-6 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary CID 64473412: N-(Cyanomethyl)-N-cyclopentyl-2-methoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N-_cyanomethyl_-N-cyclopentyl-2-methoxybenzamide (accessed 2026-04-29). View Source
